![molecular formula C11H13N3S2 B293206 4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol, commonly known as MBTPS, is a heterocyclic compound with potential uses in scientific research. MBTPS has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MBTPS is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes. Specifically, MBTPS has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and various pathological processes.
Biochemical and Physiological Effects
MBTPS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MBTPS can induce apoptosis, or programmed cell death, in cancer cells. Additionally, MBTPS has been shown to have antimicrobial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
MBTPS has several advantages for lab experiments, including its ability to selectively inhibit cathepsin B activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for MBTPS research. One area of interest is the development of MBTPS-based therapeutics for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of MBTPS and its potential as a diagnostic tool. Finally, research is needed to explore the potential toxicity and safety of MBTPS for use in human subjects.
Synthesemethoden
MBTPS can be synthesized through a multistep process involving the reaction of various reagents. One such synthesis method involves the reaction of 2-aminothiophenol with 2-chloro-4-methylpyrimidine in the presence of a base, followed by cyclization with sulfur and hydrogen chloride gas. The resulting product is then treated with methylamine to yield MBTPS.
Wissenschaftliche Forschungsanwendungen
MBTPS has potential uses in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. MBTPS has also been investigated for its potential as a diagnostic tool for detecting certain biomarkers.
Eigenschaften
Molekularformel |
C11H13N3S2 |
---|---|
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
4-(methylamino)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C11H13N3S2/c1-12-9-8-6-4-2-3-5-7(6)16-10(8)14-11(15)13-9/h2-5H2,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
IQZRPBALXJYHFN-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)S |
SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=S)N1 |
Kanonische SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.